molecular formula C19H19N3O4S B6534564 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1021249-98-8

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No. B6534564
CAS RN: 1021249-98-8
M. Wt: 385.4 g/mol
InChI Key: JNQZSHKWAOFWSW-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide, also known as BMS-Oxazolamine, is a novel synthetic compound with a wide range of applications in scientific research. It has recently gained attention due to its potential use in drug discovery, as it has been found to possess a number of pharmacological properties. BMS-Oxazolamine has been shown to be a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. It has also been shown to have anti-bacterial and anti-fungal properties, as well as anti-cancer activity.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has a wide range of applications in scientific research. It has been studied for its potential use in drug discovery, as it has been found to possess a number of pharmacological properties. It has been shown to be a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. It has also been shown to have anti-bacterial and anti-fungal properties, as well as anti-cancer activity. 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine is still not fully understood. However, it is believed to act by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the production of prostaglandins, which are molecules that are involved in inflammation, pain, and other physiological processes. By inhibiting the activity of this enzyme, 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine is able to reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme. It has also been shown to have anti-bacterial and anti-fungal properties, as well as anti-cancer activity. In addition, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively simple compound to synthesize, making it easy to obtain in large quantities. In addition, it is a potent inhibitor of the COX-2 enzyme, making it a useful tool for studying the role of this enzyme in inflammation and pain. However, one of the main limitations of 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine. One potential direction is to further study its mechanism of action and its effects on inflammation and pain. In addition, further research could be done to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, further research could be done to explore its potential use in drug discovery, as it has been shown to possess a number of pharmacological properties.

Synthesis Methods

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine can be synthesized using a number of different methods. The most common method involves the reaction of 4-methoxybenzyl methyl sulfamate with 3-methyl-1,2-oxazol-5-ylbenzamide in a solvent such as methanol or acetonitrile. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-12-18(26-21-14)20-19(23)16-8-10-17(11-9-16)27(24,25)22(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQZSHKWAOFWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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